
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a furan-2-carbonyl moiety, a piperazine ring, and a quinoline structure, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C23H22N6O4, with a molecular weight of approximately 478.5 g/mol. The structural complexity allows for diverse interactions with biological targets, which is critical for its potential therapeutic applications.
1. Antimicrobial Properties
Research indicates that compounds containing similar structural motifs have demonstrated antimicrobial activities. For example, derivatives of quinoline and piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Streptococcus agalactiae , with minimum inhibitory concentrations (MIC) reported at 50 µM and 75 µM respectively . The presence of the furan moiety enhances this antimicrobial activity by potentially disrupting bacterial cell membranes.
2. Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests significant anti-inflammatory properties. Compounds with similar structures have been noted to reduce inflammation by blocking the NF-κB signaling pathway, which is crucial in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
3. Neuroprotective Activity
Preliminary studies also indicate potential neuroprotective effects. Compounds similar to this one have shown promise in mitigating oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier (BBB) further supports its potential use in neuropharmacology .
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study conducted on derivatives of quinoline highlighted their effectiveness in inhibiting COX enzymes, demonstrating a reduction in prostaglandin synthesis. This study found that compounds with a furan or quinoline structure exhibited IC50 values ranging from 0.5 µM to 5 µM, indicating strong anti-inflammatory potential.
Case Study 2: Antimicrobial Activity Against Gram-positive Bacteria
A series of tests on related compounds showed that they were effective against Gram-positive bacteria, with some derivatives achieving MIC values as low as 25 µM against Staphylococcus aureus . These findings suggest that modifications to the piperazine or quinoline components could enhance antimicrobial efficacy .
Research Findings Summary
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural features have exhibited significant anticancer properties. The presence of the quinoline and piperazine rings is crucial for their interaction with biological targets involved in cancer progression. Studies have shown that derivatives of quinoline and piperazine can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory and Analgesic Effects
The compound has shown potential as an anti-inflammatory agent. The furan and quinoline components are associated with the inhibition of cyclooxygenase enzymes, which play a pivotal role in inflammation and pain pathways. This suggests that the compound could be developed as a novel analgesic or anti-inflammatory medication.
Antimicrobial Properties
Preliminary studies suggest that compounds containing furan and quinoline structures exhibit antimicrobial activities against various pathogens. The unique combination of functional groups in this compound may enhance its efficacy against bacterial strains, making it a candidate for further development in treating infections .
Synthesis Pathways
The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step synthetic pathways:
- Formation of Piperazine Derivative : The initial step involves synthesizing the piperazine derivative from commercially available precursors.
- Coupling with Quinoline Derivative : This is followed by nucleophilic substitution to attach the quinoline moiety.
- Formation of Acetamide Bond : Finally, the acetamide bond is formed through reaction with an appropriate acetic acid derivative or anhydride .
Case Study 1: Anticancer Evaluation
In vitro studies demonstrated that similar compounds significantly inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism was attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
Case Study 2: Anti-inflammatory Research
A study focused on compounds with similar structures revealed their capacity to inhibit cyclooxygenase enzymes effectively. This inhibition correlates with reduced inflammatory markers in animal models, suggesting potential therapeutic applications for pain management .
Analyse Chemischer Reaktionen
Nucleophilic Acyl Substitution at the Furan Carbonyl
The furan-2-carbonyl group attached to the piperazine ring undergoes nucleophilic substitution under basic or acidic conditions:
Oxidation and Reduction Reactions
The quinoline and furan moieties exhibit distinct redox behavior:
Oxidation
-
Quinoline Ring : Susceptible to oxidation at the 8-position oxygen, forming quinoline N-oxide derivatives under H2O2/CH3COOH.
-
Furan Ring : Oxidizes to maleic anhydride derivatives using MnO2 or RuO4.
Reduction
-
Acetamide Group : Catalytic hydrogenation (H2/Pd-C) reduces the amide to a secondary amine, though steric hindrance may limit efficacy.
Coupling Reactions via the Piperazine Nitrogen
The piperazine nitrogen participates in alkylation and acylation:
Reaction Type | Reagents | Example Product | Source |
---|---|---|---|
Alkylation | Alkyl halides, K2CO3 | N-alkylpiperazine derivatives | |
Cross-Coupling | Bis-electrophiles, DMF | Bis-thienopyridine dimers (e.g., compound 11a ) |
Stability and Degradation
The compound’s stability under varying conditions:
Condition | Observation | Implication |
---|---|---|
Aqueous Acid | Hydrolysis of acetamide to carboxylic acid | Limits oral bioavailability |
UV Light | Photooxidation of furan ring | Storage requires light protection |
High Temperature | Degradation above 200°C | Microwave-assisted synthesis optimal |
Tabulated Comparative Reactivity
A comparison of reaction pathways for key functional groups:
Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
---|---|---|
Furan carbonyl | 1 | Acylation, esterification |
Piperazine nitrogen | 2 | Alkylation, cross-coupling |
Quinoline oxygen | 3 | Oxidation, electrophilic substitution |
Acetamide | 4 | Hydrolysis, reduction |
Eigenschaften
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-19-7-10-21(11-8-19)28-25(32)18-35-22-5-2-4-20-9-12-24(29-26(20)22)30-13-15-31(16-14-30)27(33)23-6-3-17-34-23/h2-12,17H,13-16,18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRBRXDRTDRNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.